1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride 1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18192647
InChI: InChI=1S/C13H16N2S.2ClH/c1-3-12-15-9(2)13(16-12)11-6-4-10(8-14)5-7-11;;/h4-7H,3,8,14H2,1-2H3;2*1H
SMILES:
Molecular Formula: C13H18Cl2N2S
Molecular Weight: 305.3 g/mol

1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride

CAS No.:

Cat. No.: VC18192647

Molecular Formula: C13H18Cl2N2S

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride -

Specification

Molecular Formula C13H18Cl2N2S
Molecular Weight 305.3 g/mol
IUPAC Name [4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanamine;dihydrochloride
Standard InChI InChI=1S/C13H16N2S.2ClH/c1-3-12-15-9(2)13(16-12)11-6-4-10(8-14)5-7-11;;/h4-7H,3,8,14H2,1-2H3;2*1H
Standard InChI Key OMVQZEZJOAIKFA-UHFFFAOYSA-N
Canonical SMILES CCC1=NC(=C(S1)C2=CC=C(C=C2)CN)C.Cl.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride (C₁₃H₁₈Cl₂N₂S) features a thiazole ring substituted at the 2-position with an ethyl group (-CH₂CH₃) and at the 4-position with a methyl group (-CH₃). The 5-position of the thiazole is connected to a para-substituted phenyl ring, which is further bonded to a methanamine (-CH₂NH₂) group. The dihydrochloride salt form enhances solubility and stability, as evidenced by its crystalline structure.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanamine; dihydrochloride
Molecular FormulaC₁₃H₁₈Cl₂N₂S
Molecular Weight305.3 g/mol
CAS NumberNot publicly disclosed
Canonical SMILESCCC1=NC(=C(S1)C2=CC=C(C=C2)CN)C.Cl.Cl
PubChem CID165693460

The SMILES notation confirms the connectivity: the thiazole ring (S1-C2-N3-C4-C5) is substituted with ethyl (CCC1) and methyl (C(S1)) groups, while the phenyl ring (C2=CC=C(C=C2)CN) is para-linked to the methanamine moiety.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride involves multi-step organic reactions. A plausible route, inferred from analogous thiazole syntheses , includes:

  • Thiazole Ring Formation: The Hantzsch thiazole synthesis is a likely starting point. Reacting 3-chloro-2,4-pentanedione with a substituted thiobenzamide derivative under reflux in ethanol yields the 2-ethyl-4-methylthiazole core .

  • Phenyl-Methanamine Coupling: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution could attach the phenyl-methanamine group to the thiazole’s 5-position.

  • Salt Formation: Treatment with hydrochloric acid converts the free amine into the dihydrochloride salt, improving crystallinity.

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsPurpose
13-Chloro-2,4-pentanedione, thiobenzamide, ethanol, reflux (8 h)Thiazole ring formation
2Palladium catalyst, aryl boronic acidPhenyl coupling
3HCl gas in diethyl etherSalt precipitation

While exact yields for this compound are undisclosed, analogous thiazole syntheses report yields exceeding 90% under optimized conditions .

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in polar solvents such as water and ethanol, facilitating its use in aqueous formulations. The hydrochloride groups enhance stability by reducing hygroscopicity and preventing amine oxidation. Theoretical calculations using the molecular weight (305.3 g/mol) and LogP (estimated 2.1) suggest moderate lipophilicity, suitable for blood-brain barrier penetration in neurological applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator